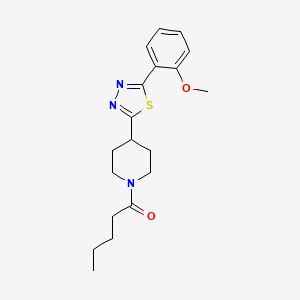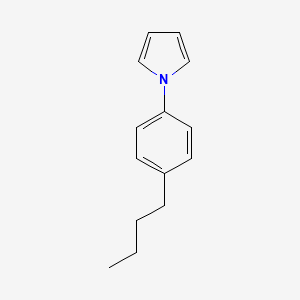
1-(4-butylphenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the attachment of the butylphenyl group. This could potentially be achieved through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of “1-(4-butylphenyl)-1H-pyrrole” would consist of a five-membered pyrrole ring with a butylphenyl group attached. The exact structure would depend on the specific locations of the atoms and the configuration of the molecule .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The presence of the butylphenyl group may influence the reactivity of the molecule and could potentially participate in reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-butylphenyl)-1H-pyrrole” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Application in Organic Synthesis
Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The compound “1-(4-butylphenyl)-1H-pyrrole” is used in the synthesis of a target compound known as “2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine”. This is achieved via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction .
Methods of Application or Experimental Procedures
The target compound is prepared via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction between 2,6-diazido-9-dodecyl-9H-purine and 4-n-butyl(phenylacetylene). The obtained compound was fully characterized by NMR, IR and HRMS .
Results or Outcomes
The yield of the reaction was 29% .
Application in Polymer Composites
Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
Polymer composites based on poly (N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) with PCBM and copper (II) pyropheophorbide derivative (Cu-PP) were developed. In thin films of the poly-TPD and Cu-PP composites, the charge carrier mobility was investigated for the first time .
Methods of Application or Experimental Procedures
The polymer composites were developed and the charge carrier mobility in thin films of the composites was investigated .
Results or Outcomes
In the ternary poly-TPD:PCBM:Cu-PP composite, the electron and hole mobilities are the most balanced compared to binary composites and the photoconductivity is enhanced due to the sensitization by Cu-PP in blue and red spectral ranges .
Application in π-Conjugated Nanostructured Materials
Scientific Field
This application falls under the field of Material Science and Nanotechnology .
Summary of the Application
“1-(4-butylphenyl)-1H-pyrrole” is used in the preparation of π-conjugated nanostructured materials. These materials are expected to have many important applications in areas such as light-emitting diodes, solid-state lighting, photovoltaics, solid-state lasers, biophotonics, sensing, imaging, photocatalysis, and photodynamic therapy .
Methods of Application or Experimental Procedures
The preparation of these materials involves the synthesis of π-conjugated polymers, which contain a backbone in which electrons are delocalized and are made electrically conducting by adding or removing an electron through doping .
Results or Outcomes
These materials possess large extinction coefficients and good light-harvesting activity. Their optical properties can be tuned by modifying their structures, which can produce materials that absorb and emit across the visible and near-infrared (NIR) region .
Application in Photodetectors
Scientific Field
This application falls under the field of Optoelectronics .
Summary of the Application
Polymer composites based on poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) with PCBM and copper(II) pyropheophorbide derivative (Cu-PP) were developed. The new composites are promising for use in the development of photodetectors .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-butylphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-3-6-13-7-9-14(10-8-13)15-11-4-5-12-15/h4-5,7-12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCZCKZILHBDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-1H-pyrrole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

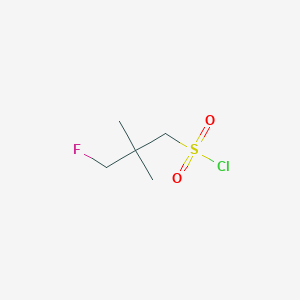
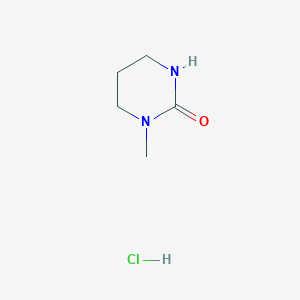
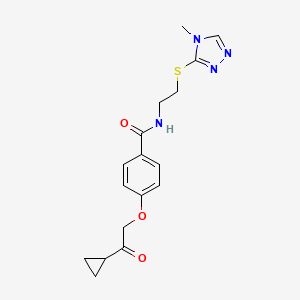
![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)
![Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride](/img/structure/B2660724.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)
![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
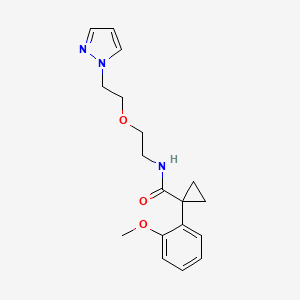
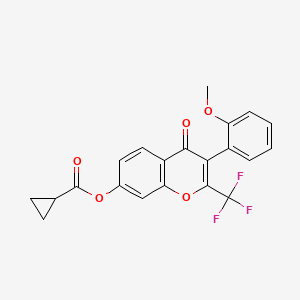
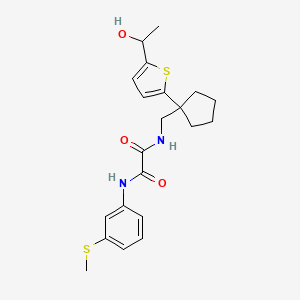
![2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B2660737.png)
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)
